molecular formula C20H19N5O B2591448 N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide CAS No. 2034421-15-1

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Cat. No.: B2591448
CAS No.: 2034421-15-1
M. Wt: 345.406
InChI Key: SKXRIXRKZVBRQS-UHFFFAOYSA-N
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Description

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a complex organic compound that features a unique azetidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with pyrimidine-2-ylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with azetidine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-diphenyl-3-(pyridin-2-ylamino)azetidine-1-carboxamide
  • N,N-diphenyl-3-(pyrimidin-4-ylamino)azetidine-1-carboxamide
  • N,N-diphenyl-3-(pyrimidin-5-ylamino)azetidine-1-carboxamide

Uniqueness

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(24-14-16(15-24)23-19-21-12-7-13-22-19)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXRIXRKZVBRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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